Cas no 77421-68-2 ([(2S,5R)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl]methyl acetate)
[(2S,5R)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl]methyl acetate Chemical and Physical Properties
Names and Identifiers
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- [(2S,5R)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl]methyl acetate
- 2,4(1H,3H)-pyrimidinedione, 1-[(2R,5S)-5-[(acetyloxy)methyl]-2,5-dihydro-2-furanyl]-5-methyl-
- Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-acetate
- ((2S5R)-5-(24-dioxo-34-dihydropyrimidin-1(2H)-yl)-25-dihydrofuran-2-yl)methyl acetate
- [(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate
- 5'-Acetyl-2',3'-dideoxy-2',3'-didehydrothymidine
- ((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methylacetate
- SCHEMBL9083433
- [(2S,5R)-5-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate
- d4T-5'-Ac
- 1-(5-O-acetyl-2,3-dideoxy-beta-D-glycero-pent-2-enofuranosyl)-thymine
- [(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate
- ((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl acetate
- QIDSTUDQCSMSKL-VHSXEESVSA-N
- DTXSID30228139
- 77421-68-2
- 5'-acetyl-D4T
- MT1-120
- CHEMBL264953
- AKOS030230177
-
- Inchi: 1S/C12H14N2O5/c1-7-5-14(12(17)13-11(7)16)10-4-3-9(19-10)6-18-8(2)15/h3-5,9-10H,6H2,1-2H3,(H,13,16,17)/t9-,10+/m0/s1
- InChI Key: QIDSTUDQCSMSKL-VHSXEESVSA-N
- SMILES: O1[C@H](COC(C)=O)C=C[C@@H]1N1C(NC(C(C)=C1)=O)=O
Computed Properties
- Exact Mass: 266.09032
- Monoisotopic Mass: 266.09027155g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 483
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 84.9Ų
Experimental Properties
- PSA: 84.94
[(2S,5R)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl]methyl acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089001051-1g |
((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl acetate |
77421-68-2 | 95% | 1g |
$1014.55 | 2023-09-01 | |
| Chemenu | CM165528-1g |
((2S,5R)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl acetate |
77421-68-2 | 95% | 1g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742443-1g |
((2s,5r)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2,5-dihydrofuran-2-yl)methyl acetate |
77421-68-2 | 98% | 1g |
¥9236.00 | 2024-07-28 |
[(2S,5R)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl]methyl acetate Suppliers
[(2S,5R)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl]methyl acetate Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on [(2S,5R)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl]methyl acetate
Chemical Profile of [(2S,5R)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl]methyl acetate (CAS No. 77421-68-2)
[(2S,5R-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl]methyl acetate) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 77421-68-2, represents a structurally intricate molecule with potential applications in medicinal chemistry and drug discovery. The unique stereochemistry and functional groups present in its molecular framework make it a subject of considerable interest for researchers exploring novel therapeutic agents.
The molecular structure of this compound features a fused heterocyclic system composed of a dihydropyrimidine ring and a dihydrofuran moiety. The presence of chiral centers at the 2S and 5R positions contributes to its stereochemical complexity, which is often a critical factor in determining its biological activity. The acetic acid ester group at the terminal position further enhances its reactivity, making it a versatile intermediate in synthetic chemistry.
In recent years, there has been growing interest in the development of heterocyclic compounds for their diverse pharmacological properties. The dihydropyrimidine scaffold is particularly noteworthy due to its prevalence in bioactive molecules, including several FDA-approved drugs. Research has demonstrated that modifications within this core structure can lead to compounds with enhanced binding affinity and selectivity for biological targets. For instance, derivatives of dihydropyrimidines have been explored as kinase inhibitors, antiviral agents, and anti-inflammatory drugs.
The specific configuration of [(2S,5R-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl]methyl acetate) suggests potential interactions with enzymes and receptors that are sensitive to stereochemical orientation. This has prompted investigations into its biological activity using both computational modeling and experimental assays. Preliminary studies indicate that this compound exhibits promising interactions with certain enzymes involved in metabolic pathways relevant to neurological disorders. The dihydrofuran ring, in particular, has been identified as a key pharmacophore in several drug candidates due to its ability to modulate protein-ligand binding affinities.
The synthesis of this compound represents a significant challenge due to the complexity of its stereochemistry and the need for precise functional group manipulation. Advanced synthetic methodologies, including asymmetric hydrogenation and enantioselective catalysis, have been employed to achieve the desired stereoisomer. These techniques not only highlight the advancements in synthetic organic chemistry but also underscore the importance of chiral purity in pharmaceutical applications.
In the context of drug discovery pipelines, [(2S,5R-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl]methyl acetate serves as a valuable building block for more complex derivatives. Its structural features allow for further functionalization at multiple sites, enabling the exploration of diverse chemical space. Researchers are currently investigating ways to incorporate additional pharmacophores into this scaffold while maintaining optimal biological activity. Such efforts are crucial for developing next-generation therapeutics with improved efficacy and reduced side effects.
The role of computational chemistry in optimizing the properties of this compound cannot be overstated. Molecular docking simulations have been instrumental in predicting how [(2S,5R-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl]methyl acetate interacts with biological targets at an atomic level. These studies have provided insights into key binding interactions and have guided the design of analogs with enhanced potency. Furthermore, quantum mechanical calculations have been used to elucidate reaction mechanisms involving this compound during synthetic transformations.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural motifs make it an attractive candidate for materials science applications as well. For example, derivatives of dihydropyrimidines have been explored as components in organic electronics due to their ability to form stable conjugated systems. The acetic acid ester group also provides opportunities for further chemical modification through hydrolysis or transesterification reactions.
Ongoing research efforts are focused on refining synthetic routes to improve yield and scalability while maintaining high enantiomeric purity. Collaborative projects between academic institutions and pharmaceutical companies are leveraging cutting-edge technologies such as flow chemistry and biocatalysis to streamline production processes. These advancements are essential for translating promising laboratory findings into viable clinical candidates.
The regulatory landscape surrounding novel chemical entities like [(2S,5R-5-(5-methyl-2
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